molecular formula C13H9BrClNOS B4835229 (E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one

(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B4835229
M. Wt: 342.64 g/mol
InChI Key: MJYMWLKXCBLICT-AATRIKPKSA-N
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Description

(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a thiophene ring, a bromo-chloro substituted aniline moiety, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and thiophene-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromo-3-chloroaniline and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The enone group can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromo and chloro substituents on the aniline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Chemical Reactions: The enone group can act as an electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromo-3-chloroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-3-(4-bromo-3-chloroanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

  • The presence of the thiophene ring in (E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMWLKXCBLICT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CNC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one
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(E)-3-(4-bromo-3-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one

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